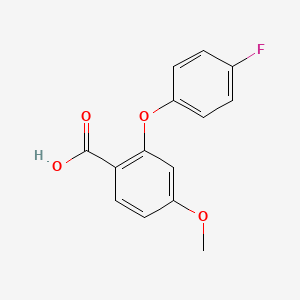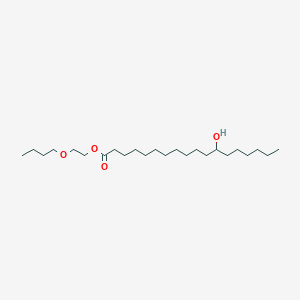
2-Butoxyethyl 12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl 12-hydroxyoctadecanoate is an ester compound formed from 12-hydroxyoctadecanoic acid and 2-butoxyethanol. It is known for its unique properties, which make it useful in various industrial applications, including as a surfactant and in the formulation of lubricants and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-butoxyethanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:
12-hydroxyoctadecanoic acid+2-butoxyethanol→2-butoxyethyl 12-hydroxyoctadecanoate+water
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These methods often employ solid acid catalysts and azeotropic distillation to remove water and drive the reaction to completion . This approach enhances production efficiency and reduces waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to 12-hydroxyoctadecanoic acid and 2-butoxyethanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 12-hydroxyoctadecanoic acid and 2-butoxyethanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl 12-hydroxyoctadecanoate has several applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of lubricants, coatings, and cleaning agents .
Wirkmechanismus
The mechanism of action of 2-butoxyethyl 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of formulations. In biological systems, it can interact with lipid membranes, enhancing the delivery of active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-hydroxyoctadecanoic acid: A hydroxy fatty acid with similar surfactant properties.
2-butoxyethanol: A solvent with applications in cleaning and coatings.
Uniqueness
2-Butoxyethyl 12-hydroxyoctadecanoate combines the properties of both 12-hydroxyoctadecanoic acid and 2-butoxyethanol, resulting in a compound with enhanced surfactant and emulsifying capabilities. This makes it particularly useful in applications requiring both hydrophilic and lipophilic interactions .
Eigenschaften
CAS-Nummer |
105426-23-1 |
|---|---|
Molekularformel |
C24H48O4 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
2-butoxyethyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-5-7-14-17-23(25)18-15-12-10-8-9-11-13-16-19-24(26)28-22-21-27-20-6-4-2/h23,25H,3-22H2,1-2H3 |
InChI-Schlüssel |
TZEYQHUKHWLZHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCOCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


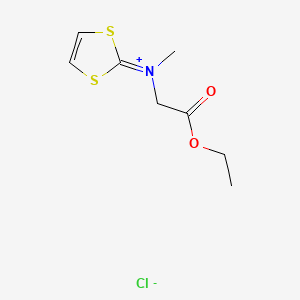
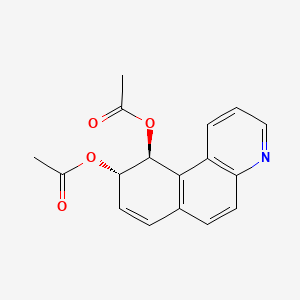
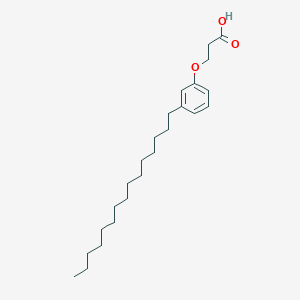
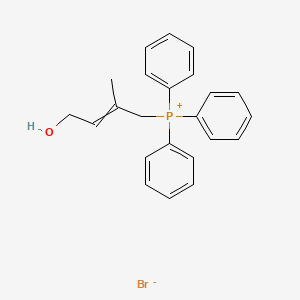
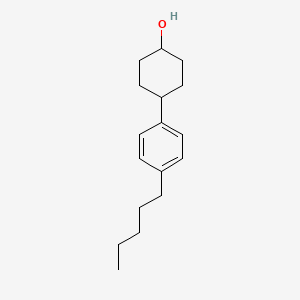
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
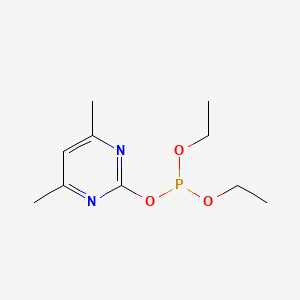
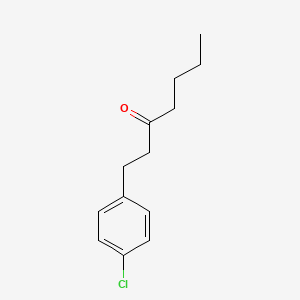
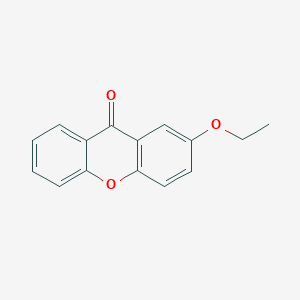
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
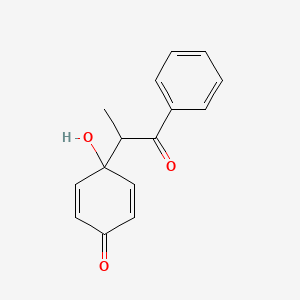
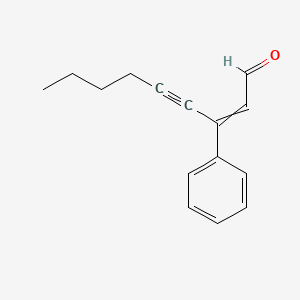
![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
